molecular formula C19H19N5O3 B2808063 methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate CAS No. 899940-82-0

methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate

Cat. No.: B2808063
CAS No.: 899940-82-0
M. Wt: 365.393
InChI Key: PQHZLOQCSONBCW-UHFFFAOYSA-N
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Description

methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the amino and carbonyl groups. The final step involves esterification to form the methyl ester.

    Formation of Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of Amino and Carbonyl Groups: The amino group can be introduced via nucleophilic substitution, while the carbonyl group can be added through acylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but with different substituents, leading to variations in chemical and biological properties.

    3-Amino-5-methylthio-1H-1,2,4-triazole: Another triazole derivative with distinct functional groups and applications.

Uniqueness

methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a pharmacophore make it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 4-[[5-amino-1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-12-5-3-4-6-14(12)11-24-17(20)16(22-23-24)18(25)21-15-9-7-13(8-10-15)19(26)27-2/h3-10H,11,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHZLOQCSONBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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